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A Comparative Guide to Phenoxy Resin and
Polysulfone for High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymeric materials is a critical consideration in high-temperature

applications within research and pharmaceutical development. Performance under thermal

stress, mechanical integrity, and chemical resistance are paramount. This guide provides an

objective comparison of two such polymers: Phenoxy resin (specifically poly(hydroxyether) of

bisphenol A, PKHH grade) and Polysulfone (PSU). This analysis is supported by available

experimental data to aid in material selection for demanding environments.

Executive Summary
Polysulfone consistently demonstrates superior performance in high-temperature applications

when compared to Phenoxy resin, primarily due to its significantly higher glass transition

temperature and better retention of mechanical properties at elevated temperatures. While

Phenoxy resin offers good thermal stability, its application at high temperatures is limited,

especially under mechanical load.

Quantitative Performance Comparison
The following table summarizes the key thermal and mechanical properties of Phenoxy resin
and Polysulfone based on available data. It is important to note that the high-temperature
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mechanical performance data for Phenoxy resin is not as extensively available in public

literature as it is for Polysulfone.
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Property
Phenoxy Resin
(PKHH Grade)

Polysulfone (Udel®
P-1700)

Test Method

Thermal Properties

Glass Transition

Temperature (Tg)
91 - 100°C[1][2] 185 - 190°C

ISO 11357 / ASTM

D3418

Heat Deflection

Temperature (HDT) @

1.82 MPa

Data not available 174°C ASTM D648

Continuous Service

Temperature
Data not available 149°C -

Mechanical Properties

at 23°C

Tensile Strength 63 - 71.8 MPa 70.3 MPa ASTM D638

Flexural Modulus ~2.5 GPa 2.69 GPa ASTM D790

Mechanical Properties

at Elevated

Temperatures

Lap Shear Strength

24.5 MPa (Room

Temp), 20.1 MPa

(60°C), 18.3 MPa

(80°C)[1]

Data not available -

Tensile Strength Data not available
~55 MPa @ 100°C,

~41 MPa @ 150°C
ASTM D638

Flexural Modulus Data not available
~2.4 GPa @ 100°C,

~2.1 GPa @ 150°C
ASTM D790

Other Properties

Chemical Resistance Good Excellent resistance to

mineral acids, alkali,

and salt solutions.

-
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Attacked by polar

solvents.

Water Absorption

(24h)
Data not available 0.3% ASTM D570

High-Temperature Performance Analysis
Phenoxy Resin (PKHH): Phenoxy resins are known for their toughness, ductility, and

excellent adhesive properties.[3] They possess good thermal stability.[3] However, the glass

transition temperature (Tg) of the PKHH grade is approximately 91-100°C.[1][2] Above this

temperature, the material transitions from a rigid, glassy state to a softer, rubbery state, leading

to a significant decline in mechanical properties. Experimental data shows a minor reduction in

lap shear strength at 60°C and 80°C, but performance drops off as the temperature

approaches the Tg.[1] For applications requiring structural integrity at temperatures exceeding

100°C, neat Phenoxy resin may not be suitable. However, it can be crosslinked with other

resins like isocyanates or melamines to enhance its chemical and thermal resistance.[3]

Polysulfone (PSU): Polysulfone is a high-performance amorphous thermoplastic renowned for

its high strength, stiffness, and excellent thermal stability.[4] It can be used continuously at

temperatures up to 149°C. Its high glass transition temperature of around 185-190°C allows it

to retain its mechanical properties at significantly elevated temperatures. Polysulfone also

exhibits exceptional hydrolytic stability, making it suitable for applications involving steam

sterilization. It is highly resistant to mineral acids, alkalis, and salt solutions, though it can be

attacked by polar organic solvents.

Logical Workflow for Material Selection
The following diagram illustrates a decision-making process for selecting between Phenoxy
resin and Polysulfone for high-temperature applications.
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Define Application Requirements

Operating Temperature > 100°C?

Significant Mechanical Load?

Yes

Consider Phenoxy Resin
(potentially crosslinked)

No

Exposure to Polar Solvents?

No

Select Polysulfone

Yes

No

Re-evaluate Material Choices

Yes

Click to download full resolution via product page

Caption: Decision workflow for high-temperature polymer selection.

Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are

summaries of the key experimental protocols used to characterize the thermal and mechanical

properties of these polymers.

Glass Transition Temperature (Tg) Determination
Method: Differential Scanning Calorimetry (DSC) as per ISO 11357 or ASTM D3418.

Procedure: A small sample of the material is heated at a constant rate in a controlled

atmosphere. The heat flow to the sample is monitored, and the Tg is identified as a change

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b13775646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13775646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in the heat capacity, appearing as a step-like transition in the DSC curve.

Heat Deflection Temperature (HDT)
Method: ASTM D648.

Procedure: A rectangular bar of the material is subjected to a constant flexural stress

(commonly 0.455 or 1.82 MPa). The specimen is submerged in a heated bath, and the

temperature is increased at a uniform rate (2°C/min). The HDT is the temperature at which

the bar deflects by a specified amount (0.25 mm).

Tensile Properties
Method: ASTM D638 or ISO 527.

Procedure: A dumbbell-shaped specimen is pulled at a constant rate of extension until it

fractures. A load cell measures the applied force, and an extensometer measures the

elongation. This data is used to generate a stress-strain curve from which tensile strength,

tensile modulus, and elongation at break are determined. For high-temperature testing, the

setup is enclosed in a temperature-controlled chamber.

Flexural Properties
Method: ASTM D790 or ISO 178.

Procedure: A rectangular bar of the material is placed on two supports and a load is applied

to the center (3-point bending). The load and deflection are measured until the specimen

fails or reaches a specified strain. The flexural strength and flexural modulus are calculated

from this data. Elevated temperature tests are conducted within a thermal chamber.

Creep Resistance
Method: ASTM D2990 or ISO 899.

Procedure: A specimen is subjected to a constant tensile or flexural load at a specific

temperature for an extended period. The deformation (strain) is measured over time. The

resulting creep curve provides information about the material's long-term dimensional

stability under load and at elevated temperatures.
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Conclusion
For high-temperature applications requiring sustained mechanical performance above 100°C,

Polysulfone is the superior choice over Phenoxy resin. Its higher glass transition temperature

and excellent thermal stability ensure reliable performance under demanding conditions.

Phenoxy resin, while offering good toughness and adhesive properties, is better suited for

applications with operating temperatures below its glass transition temperature of

approximately 91-100°C, or where it can be chemically crosslinked to enhance its high-

temperature performance. Researchers and professionals should carefully consider the specific

temperature and loading conditions of their application when selecting between these two

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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